molecular formula C14H20N6O3 B1337511 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine CAS No. 34245-49-3

9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Katalognummer: B1337511
CAS-Nummer: 34245-49-3
Molekulargewicht: 320.35 g/mol
InChI-Schlüssel: SJXNSGJHLDXAIO-QYVSTXNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of the Furo[3,4-d]dioxolane Core Structure

The furo[3,4-d]dioxolane core structure exhibits remarkable crystallographic properties that distinguish it from conventional ribose-based nucleosides. X-ray crystallographic studies of related compounds have demonstrated that the dioxolane ring system enforces specific conformational constraints on the overall molecular geometry. The crystal structure analysis reveals that the fused ring system adopts an envelope conformation, with the furan ring displaying characteristic puckering patterns observed in similar heterocyclic systems.

The dioxolane ring within the tetrahydrofuro[3,4-d]dioxol framework demonstrates a twisted conformation on specific bonds, as evidenced by comparative studies of related dioxol-containing compounds. The mean planes of the constituent rings show significant inclination angles, typically ranging from 52.8 to 70.8 degrees, which directly influences the overall molecular stability and intermolecular interactions. These structural features are particularly relevant for understanding the compound's behavior in crystalline environments and its potential for forming specific hydrogen bonding networks.

The crystallographic data indicates that molecules in the crystal lattice are linked through intermolecular hydrogen bonds, forming complex three-dimensional networks. The specific arrangement of the dioxolane moiety creates unique binding sites that facilitate the formation of helical chains and slabs parallel to specific crystallographic planes. The thermal ellipsoids representation demonstrates well-defined electron density for all constituent atoms, indicating high structural integrity and minimal disorder in the crystal lattice.

The unit cell parameters and space group assignments reveal the compound's tendency to adopt specific packing arrangements that maximize intermolecular stabilization. The dioxolane ring system's rigidity contributes to the formation of extended supramolecular networks, which are stabilized through a combination of hydrogen bonding and van der Waals interactions. These crystallographic features provide essential insights into the compound's solid-state properties and potential applications in pharmaceutical crystallization studies.

Stereochemical Configuration at C3a, C4, C6, and C6a Positions

The stereochemical configuration at the designated chiral centers represents a critical aspect of the compound's molecular identity and biological activity potential. The absolute configuration (3aR,4R,6R,6aR) defines the spatial arrangement of substituents around each asymmetric carbon center, directly influencing the compound's three-dimensional structure and potential interactions with biological targets.

Stereochemical determination methods for related nucleoside analogues have employed sophisticated biocatalytic approaches using specific enzymes to elucidate absolute configurations. The configuration at C4 position, designated as R, establishes the orientation of the purine base attachment, which is crucial for maintaining proper base-stacking interactions and hydrogen bonding patterns. This stereochemical arrangement is analogous to the natural configuration found in adenosine derivatives, ensuring compatibility with biological recognition systems.

The C6 position's R configuration determines the spatial orientation of the methylaminomethyl substituent, which represents a significant structural modification compared to conventional adenosine analogues. This stereochemical arrangement influences the compound's ability to form specific intermolecular interactions and affects its conformational flexibility. The precise spatial positioning of this substituent group is critical for potential biological activity and molecular recognition events.

Chiral Center Configuration Substituent Orientation Structural Impact
C3a R Hydrogen/Ring junction Ring fusion geometry
C4 R Purine base attachment Base orientation
C6 R Methylaminomethyl group Substituent positioning
C6a R Hydrogen/Ring junction Overall molecular shape

The C3a and C6a positions, both in R configuration, establish the overall ring junction geometry and contribute to the compound's conformational rigidity. These stereochemical assignments ensure that the bicyclic sugar moiety maintains its characteristic envelope conformation and prevents unwanted conformational transitions that could compromise molecular stability. The combined effect of all four chiral centers creates a unique three-dimensional architecture that distinguishes this compound from other nucleoside analogues.

Conformational Dynamics of the Methylaminomethyl Substituent

The methylaminomethyl substituent represents a distinctive structural feature that significantly influences the compound's conformational behavior and potential biological interactions. Conformational analysis of similar nucleoside derivatives has revealed that aminomethyl substituents exhibit considerable flexibility, adopting multiple orientations depending on environmental conditions and intermolecular interactions.

The methylamino group's conformational preferences are influenced by both steric and electronic factors. The presence of the methyl group on the nitrogen atom introduces additional steric bulk that constrains the available conformational space, while the electron-donating properties of the amino group affect the electrostatic environment around the attachment site. Molecular modeling studies of related compounds have demonstrated that such substituents can occupy specific binding pockets formed by surrounding residues, leading to enhanced binding affinity through favorable van der Waals and polar interactions.

The dynamic behavior of the methylaminomethyl group is particularly relevant for understanding the compound's potential biological activity. Crystal structure analyses of similar adenosine kinase inhibitors have shown that amino-substituted compounds can induce conformational changes in target proteins, leading to the formation of new binding pockets and altered enzyme kinetics. The specific orientation of the methylaminomethyl substituent in this compound suggests potential for similar protein-induced conformational changes.

The conformational dynamics are further influenced by the rigid bicyclic sugar framework, which restricts the overall molecular flexibility while allowing localized motion of the terminal amino group. This combination of rigidity and localized flexibility represents an optimal balance for molecular recognition events, providing sufficient conformational stability while maintaining the capacity for induced-fit binding mechanisms. The methylaminomethyl substituent's ability to participate in hydrogen bonding networks adds another dimension to its conformational preferences and biological relevance.

Comparative Analysis with 2',3'-O-Isopropylideneadenosine Derivatives

The structural relationship between the target compound and 2',3'-O-isopropylideneadenosine derivatives provides valuable insights into the effects of structural modifications on molecular properties and biological activity. X-ray crystallographic studies of 8-bromo-2',3'-O-isopropylideneadenosine have revealed two distinct conformational forms, demonstrating the sensitivity of these protected nucleosides to environmental conditions and substitution patterns.

The isopropylidene protection strategy employed in conventional derivatives creates a rigid five-membered ring system that constrains the sugar moiety in specific conformations. In contrast, the tetrahydrofuro[3,4-d]dioxol system in the target compound represents a more complex bicyclic framework that provides enhanced rigidity and altered electronic properties. This structural difference significantly impacts the compound's hydrogen bonding patterns and overall molecular geometry.

Comparative crystallographic analyses have shown that isopropylideneadenosine derivatives typically exhibit C(2')-endo conformations with characteristic intramolecular hydrogen bonding patterns. The target compound's furo[3,4-d]dioxol framework modifies these interactions, potentially eliminating some traditional hydrogen bonds while creating new interaction sites. This structural evolution represents a significant advancement in nucleoside analogue design, offering improved rigidity and altered biological recognition properties.

Structural Feature 2',3'-O-Isopropylideneadenosine Target Compound Comparative Impact
Sugar protection Five-membered ring Bicyclic dioxol system Enhanced rigidity
Conformational flexibility Moderate Highly restricted Improved selectivity
Hydrogen bonding Conventional patterns Modified networks Altered recognition
Substituent positioning Limited options Extended framework Enhanced diversity

The introduction of the methylaminomethyl substituent in the target compound represents a significant departure from conventional isopropylideneadenosine derivatives, which typically lack such functional groups at equivalent positions. This modification introduces new possibilities for intermolecular interactions and biological activity, potentially expanding the compound's therapeutic applications beyond those of traditional protected nucleosides. The combined effect of the bicyclic sugar framework and the amino substituent creates a unique molecular architecture with distinct pharmacological potential.

Eigenschaften

IUPAC Name

9-[(3aR,4R,6R,6aR)-2,2-dimethyl-6-(methylaminomethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-14(2)22-9-7(4-16-3)21-13(10(9)23-14)20-6-19-8-11(15)17-5-18-12(8)20/h5-7,9-10,13,16H,4H2,1-3H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNSGJHLDXAIO-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452322
Record name 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34245-49-3
Record name 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • Protected sugar derivatives such as 2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl precursors.
  • Purine bases or their halogenated derivatives (e.g., 6-chloropurine derivatives) for nucleophilic substitution.
  • Methylamine or methylaminomethyl intermediates for side-chain installation.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection of sugar hydroxyls Use of isopropylidene or acetonide groups under acidic conditions Formation of stable sugar ring protecting groups
2 Halogenation of purine base Chlorination using reagents like POCl3 or SOCl2 Introduction of leaving group for substitution
3 Nucleophilic substitution Reaction of halogenated purine with sugar derivative under basic or neutral conditions Formation of purine-sugar glycosidic bond
4 Introduction of methylaminomethyl group Reductive amination using methylamine and reducing agents (e.g., sodium cyanoborohydride) Installation of methylaminomethyl substituent at C-6 position of sugar ring
5 Deprotection Acidic or basic hydrolysis to remove protecting groups Liberation of free hydroxyls and amines
6 Purification Chromatography (e.g., silica gel column) and crystallization Isolation of pure target compound

Reaction Conditions and Catalysts

  • Organic solvents such as dichloromethane, tetrahydrofuran, or methanol are commonly used.
  • Temperature control is critical, often ranging from 0 °C to room temperature to avoid side reactions.
  • Catalysts or additives like triethylamine may be used to facilitate nucleophilic substitution.
  • Reducing agents such as sodium cyanoborohydride or sodium borohydride are employed for reductive amination steps.

Industrial Scale Preparation

In industrial settings, the synthesis is adapted to continuous flow reactors or automated batch reactors to enhance reproducibility and scalability. Key features include:

  • Use of automated temperature and pH control systems.
  • Implementation of in-line purification techniques such as continuous chromatography.
  • Optimization of solvent recycling and waste minimization.

These adaptations ensure consistent product quality and high throughput.

Chemical Reaction Analysis

The compound’s preparation involves several reaction types:

Research Findings and Optimization

Recent research highlights the importance of:

  • Stereochemical control during sugar ring formation to ensure biological activity.
  • Choice of protecting groups that are stable under reaction conditions but easily removable.
  • Optimization of reductive amination conditions to maximize yield and minimize side products.
  • Use of advanced purification methods such as preparative HPLC to achieve >98% purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Solvents Dichloromethane, THF, Methanol Selected based on solubility and reactivity
Temperature Range 0 °C to 25 °C Controlled to prevent decomposition
Catalysts/Additives Triethylamine, Sodium cyanoborohydride Facilitate substitution and reductive amination
Reaction Time 2 to 24 hours Depends on step and scale
Purification Techniques Column chromatography, crystallization Essential for high purity
Yield per Step 50% to 85% Varies by reaction and optimization

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydrofurodioxol moiety is susceptible to oxidation under controlled conditions. For example:

  • Ring Oxidation : The furan ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming dihydroxy derivatives .
  • Methylamino Group : The methylamino side chain can oxidize to form a nitroso intermediate under strong acidic conditions .

Reduction Reactions

Reductive modifications primarily target the purine base:

  • Purine Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the C6-NH₂ group to an amine, altering its biological activity .
  • Dioxolane Stability : The dioxolane ring remains intact under mild reducing conditions but may open in strongly acidic environments .

Substitution Reactions

Key functional groups participate in nucleophilic and electrophilic substitution:

Site Reagents Product Application
C6-amine (purine)Alkyl halides (e.g., CH₃I)N6-alkylated derivativesEnhanced enzyme inhibition
Methylamino groupAcetyl chloride (AcCl)Acetylated side chainSolubility modulation
Dioxolane oxygenBF₃·Et₂O (Lewis acid)Ring-opening productsIntermediate for analogs

Hydrolysis Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis:

  • Conditions : HCl (1M, 60°C) cleaves the dioxolane, yielding a diol intermediate .
  • Selectivity : Hydrolysis is regioselective, favoring the C4 position due to steric effects from the dimethyl groups .

Biological Interactions

The compound interacts with enzymatic targets via covalent and non-covalent mechanisms:

  • Nicotinamide N-Methyltransferase (NNMT) : Acts as a bisubstrate inhibitor by mimicking both nicotinamide and S-adenosylmethionine (SAM), forming a stable enzyme-inhibitor complex .
  • DNA Polymerases : The purine base intercalates into DNA, interfering with replication in in vitro assays .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .
  • Photodegradation : UV exposure (254 nm) induces cleavage of the dioxolane ring, forming quinone derivatives .

Comparative Reactivity

A comparison with structural analogs highlights its uniqueness:

Compound Key Functional Group Reactivity Difference
2-Chloroadenosine analogC2-Cl substituentEnhanced electrophilic substitution
SAM mimeticsSulfonium groupHigher affinity for methyltransferases

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, including:

  • Oxidation : Can undergo oxidation reactions using agents like hydrogen peroxide.
  • Reduction : Capable of being reduced with agents such as sodium borohydride.
  • Substitution Reactions : Engages in nucleophilic or electrophilic substitutions under controlled conditions .

Biology

In biological research, the compound is being studied for its interactions with biomolecules. Its structural characteristics suggest potential roles in:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling : Potential applications in modulating cell signaling pathways due to its purine base structure .

Medicine

The compound has shown promise in medicinal chemistry:

  • Antiviral Properties : Preliminary studies indicate it may possess antiviral effects, making it a candidate for further research in antiviral drug development.
  • Anticancer Activity : There are ongoing investigations into its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Employed in the synthesis of novel materials with specific properties.
  • Catalysis : Acts as a catalyst in various chemical processes due to its unique functional groups and reactivity profiles .

Case Studies

Several studies have documented the synthesis and application of this compound:

Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of derivatives of this compound demonstrated its potential as an antiviral agent. The derivatives were tested against viral strains and showed promising results compared to existing antiviral medications .

Study 2: Structure-Affinity Relationship (SAR) Analysis

Research focused on understanding the structure-affinity relationship of this compound revealed critical insights into how modifications to its structure can enhance biological activity. This study provided a framework for designing more effective derivatives with improved therapeutic profiles .

Wirkmechanismus

The mechanism of action of 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, depending on its specific application. The pathways involved often include signal transduction cascades, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Substituent Effects on Activity

Compound Name & ID Substituent on Furodioxol Ring Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound -(CH₂)NHCH₃ (methylaminomethyl) C₁₄H₂₀N₆O₄ 336.35 Potent PRMT inhibitor (IC₅₀ < 1 µM); high selectivity for PRMT1 over PRMT4.
27b: 9-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine -(CH₂)₂NH₂ (ethylamine) C₁₅H₂₂N₆O₄ 350.38 Reduced potency (IC₅₀ ~5 µM); increased hydrophilicity improves solubility.
27d: 9-((4R,6R)-6-(3-Aminopropyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine -(CH₂)₃NH₂ (propylamine) C₁₆H₂₄N₆O₄ 364.40 Lowest activity (IC₅₀ >10 µM); steric hindrance limits target engagement.
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate -(CH₂)OSO₂NH₂ (sulfamate) C₁₃H₁₈N₆O₆S 386.38 Enhanced enzyme-binding affinity due to sulfamate’s hydrogen-bonding capacity.

Key Observations :

  • The methylaminomethyl group in the target compound optimizes both steric fit and electronic interactions with PRMTs, balancing potency and selectivity .
  • Elongating the substituent (e.g., ethyl or propyl) reduces activity, suggesting a steric limit in the enzyme’s active site .

Analogues with Modified Heterocyclic Systems

Table 2: Comparison of Core Heterocycle Modifications

Compound Name & ID Core Structure Variation Key Functional Differences
18: (−)-9-((3aS,6R,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine Lacks methylaminomethyl substituent 10-fold lower PRMT inhibition; highlights the necessity of the amine group for activity.
19: (−)-8-Bromo-9-((3aS,6R,6aS)-tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine 8-Bromo substitution on purine Alters electron density; moderate antiviral activity (EC₅₀ = 2.3 µM vs. HIV-1).
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one Phosphorus-containing dioxaphosphinin ring Exhibits dual kinase-phosphatase inhibition; unique mechanism in oncology targets.

Key Observations :

  • Bromination at the purine C8 position (Compound 19) shifts activity from PRMTs to viral replication machinery .
  • The dioxaphosphinin analog () demonstrates broader target versatility but lower metabolic stability compared to the target compound .

Naturally Occurring and Commercial Analogues

  • N⁶-Methyladenosine (): A natural RNA modification agent. Unlike the target compound, it lacks the furodioxol ring, limiting its use in synthetic enzyme targeting but highlighting evolutionary optimization for RNA interactions.
  • 9-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-9H-purin-6-amine (): A nucleoside prodrug with acetyl-protected sugar. While less potent in enzyme assays (IC₅₀ ~50 µM), its lipophilicity enhances cellular uptake .

Biologische Aktivität

The compound 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine (CAS No. 34245-49-3) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N6O3C_{14}H_{20}N_{6}O_{3} with a molecular weight of 320.35 g/mol. The structural complexity includes a tetrahydrofurodioxole moiety which may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC14H20N6O3
Molecular Weight320.35 g/mol
CAS Number34245-49-3
PurityNot specified

Research indicates that this compound acts as an inhibitor of nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various metabolic processes, including the metabolism of nicotinamide and the regulation of cellular methylation status. Inhibition of NNMT can lead to altered metabolic pathways and has implications in conditions such as cancer and metabolic disorders .

Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit potent inhibition against NNMT with IC50 values in the low micromolar range. This suggests a strong affinity for the target enzyme and potential utility in therapeutic applications aimed at diseases linked to NNMT dysregulation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. By inhibiting NNMT, it may disrupt cancer cell metabolism and promote apoptosis in certain cancer types. For instance, preclinical models have shown reduced tumor growth rates when treated with NNMT inhibitors .

Neuroprotective Effects

There is emerging evidence suggesting that compounds targeting NNMT may also exert neuroprotective effects. The modulation of methylation processes can influence neuroinflammation and neuronal survival pathways, presenting a promising avenue for research in neurodegenerative diseases .

Case Studies

  • Study on Metabolic Disorders : A study published in the Journal of Medicinal Chemistry explored various NNMT inhibitors including derivatives related to our compound. The findings suggested that these inhibitors could effectively reduce symptoms associated with metabolic syndrome in animal models .
  • Cancer Model : In a preclinical trial involving breast cancer models, treatment with an NNMT inhibitor led to significant reductions in tumor size and improved survival rates compared to controls. This underscores the therapeutic potential of targeting this pathway in oncology .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can purity be ensured?

The synthesis of this purine derivative typically involves nucleoside coupling reactions under anhydrous conditions. For example, methanol/ammonia solutions at elevated temperatures (e.g., 6 hours at 60°C) have been used to introduce the purine moiety into tetrahydrofurodioxol scaffolds . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by HPLC (>98% purity validation) . Critical steps include protecting group strategies (e.g., tert-butyldimethylsilyl groups) to stabilize reactive intermediates .

Q. Which spectroscopic methods are essential for structural confirmation?

Comprehensive characterization requires 1H^1H-NMR and 13C^{13}C-NMR to resolve stereochemistry (e.g., distinguishing 3aR,4R,6R,6aR configurations) and UV spectroscopy to confirm aromatic purine absorption bands (λ~260 nm) . Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight and elemental composition, particularly for intermediates with labile substituents like methylamino groups .

Q. How can researchers mitigate hazards during handling?

Personal protective equipment (PPE) such as NIOSH-approved face shields, nitrile gloves, and fume hoods are mandatory due to potential irritants (H315, H319 hazards) . Engineering controls include inert atmosphere handling (e.g., nitrogen) for moisture-sensitive intermediates .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to adenosine receptors?

Molecular docking studies using software like AutoDock Vina can model interactions with adenosine A1_{1}/A2A_{2A} receptors. Key parameters include free energy calculations (ΔG) and hydrogen-bonding analysis with residues like Asn253 or His277. Comparative studies with truncated adenosine analogs (e.g., 8-bromo derivatives) highlight the role of the methylamino group in enhancing receptor selectivity .

Q. How does stereochemistry influence biological activity?

Enantiomeric purity is critical: the 3aR,4R,6R,6aR configuration optimizes steric alignment with receptor binding pockets. For example, inversion at C6 (e.g., 6S vs. 6R) reduced adenosine deaminase resistance by 70% in analogous compounds . Chiral HPLC (e.g., Chiracel OD columns) is recommended for resolving diastereomers .

Q. What strategies address discrepancies in enzymatic assay data?

Contradictory IC50_{50} values may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using positive controls (e.g., NECA for A2A_{2A} receptors) and validate via radioligand binding assays. For instance, conflicting results in cAMP inhibition assays can be resolved by adjusting Mg2+^{2+} concentrations (1–5 mM range) .

Q. How can metabolic stability be improved in vivo?

Structural modifications, such as replacing the methylamino group with cyclopropylamine, reduce CYP450-mediated oxidation. Pharmacokinetic studies in murine models show that PEGylation of the tetrahydrofurodioxol ring extends half-life (t1/2_{1/2} from 2.1 to 8.7 hours) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating kinase inhibition?

Use fluorescence polarization (FP) assays with FITC-labeled ATP competitors or TR-FRET platforms (e.g., LanthaScreen). For example, a Z’-factor >0.6 indicates robustness in high-throughput screening .

Q. How can regioselective functionalization of the purine ring be achieved?

Microwave-assisted Suzuki-Miyaura coupling enables C8-bromination (e.g., using NBS in DMF at 120°C), while Buchwald-Hartwig amination modifies C6 with methylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.